Acetyl-L-homoserine lactone
Overview
Description
Synthesis Analysis
Exogenous metXs/metA were screened and used to reconstruct an initial biosynthesis pathway of OAH in E. coli . The disruption of degradation and competitive pathways combined with optimal expression of metXbc were carried out, accumulating 5.47 g/L OAH .Molecular Structure Analysis
The molecular structure of Acetyl-L-homoserine lactone is represented by the formula C6H9NO3 . It is a crystalline solid .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in DMF and DMSO .Scientific Research Applications
Quorum Sensing Negative Control
Acetyl-L-homoserine lactone is not found in nature and can serve as a polar negative control for quorum sensing events . This means it can be used in experiments to provide a baseline or control condition against which the effects of other substances can be compared .
Non-Responsive to Bacteria
Unlike other homoserine lactones, this compound does not elicit a response in bacteria . This unique property can be useful in studies investigating bacterial communication and behavior .
Wastewater Treatment
This compound has been studied for its effects on the treatment of high ammonia nitrogen wastewater . It has been found that adding exogenous N-acyl homoserine lactones (AHLs) is a potential bioaugmentation method .
Microbial Growth and Activity Promotion
At 25 °C, N-heptanoyl-L-homoserine lactone (a type of AHL) significantly promoted the growth and activity of microorganisms . It enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .
Nitrogen Removal Enhancement
N-butyryl-DL-homoserine lactone (another type of AHL) outcompeted N-heptanoyl-L-homoserine lactone at 10 °C . It enhanced the nitrogen removal by simultaneously accelerating the formation of proteins and polysaccharides, increasing the abundance of nitrifying bacteria and promoting the growth of microorganisms .
Quorum Sensing in Bacteria
This compound is part of the family of N-acylated homoserine lactones (HSLs) which play a role in quorum sensing . Quorum sensing is a mechanism by which bacteria regulate cellular interactions via small chemical signaling molecules . This process helps bacteria adapt under undesirable survival conditions .
Future Directions
The study of AHLs is still in its infancy. Current research focuses on compositions of AHLs and their potential role in nitrogen transformation in intertidal marshes . The key nodes for OAH synthesis have been clarified and corresponding strategies have been proposed . This study would lay a foundation for OAH bioproduction .
Mechanism of Action
Target of Action
Acetyl-L-homoserine lactone (AHL) is a key signaling molecule used by Gram-negative bacteria in a communication process known as quorum sensing . The primary targets of AHL are the LuxI-type enzymes that synthesize AHL molecules, and the LuxR-type proteins (AHL transcriptional regulators) that bind to AHLs to regulate quorum sensing-dependent gene expression .
Mode of Action
AHLs interact with their targets to modulate gene expression. The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate quorum sensing-dependent gene expression . This interaction helps bacteria sense population density and adapt under undesirable survival conditions .
Biochemical Pathways
AHLs are involved in various biochemical pathways. They play a significant role in the organization of bacterial genes that adapt to harsh environmental conditions . They are involved in the regulation of tasks such as biofilm formation, virulence activity of bacteria, production of antibiotics, plasmid conjugal transfer, pigmentation, and production of exopolysaccharide (EPS) .
Pharmacokinetics
Research on the production of o-acetyl-l-homoserine (oah), a metabolic intermediate for the production of homoserine lactone, suggests that metabolic engineering strategies can be used to optimize the production of oah .
Result of Action
The action of AHLs results in the modulation of gene expression in bacteria, which can lead to changes in bacterial behavior such as biofilm formation, virulence, antibiotic production, and more . For instance, AHLs have been found to improve or inhibit the methane production performance of anaerobic granular sludge .
Action Environment
The action of AHLs can be influenced by environmental factors. For instance, AHLs are part of an interkingdom signaling system, allowing cross-talk between gut microorganisms and the host . Furthermore, AHLs can adapt to harsh environmental conditions, playing a significant role in the organization of bacterial genes .
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSXMDQVYYCSDA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Piscirickettsia salmonis producing Acetyl-L-homoserine lactone?
A1: Piscirickettsia salmonis is the causative agent of piscirickettsiosis, a significant disease affecting salmonid fish in aquaculture. [] The discovery that this bacterium produces AHL, a known quorum sensing molecule, is crucial. [] Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density, influencing virulence, biofilm formation, and other processes. [] Understanding how AHL functions in P. salmonis could offer insights into its pathogenicity and potential targets for disease control.
Q2: How was this compound production confirmed in Piscirickettsia salmonis?
A2: Researchers utilized a two-pronged approach to confirm AHL production:
Q3: What are the implications of the identified this compound synthesis pathway in Piscirickettsia salmonis?
A3: While the study confirmed this compound production, the specific synthesis pathway in P. salmonis remains unclear. [] The authors suggest an alternative route might be involved, differentiating it from well-characterized AHL synthesis pathways in other bacteria. Further research into this unique pathway could reveal novel regulatory mechanisms within P. salmonis, potentially offering targets for antibacterial development.
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